molecular formula C9H18FNO B13492970 (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine

Cat. No.: B13492970
M. Wt: 175.24 g/mol
InChI Key: AHSKJKSPFWUBFO-SFYZADRCSA-N
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Description

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine is a chiral piperidine derivative with a tert-butoxy group at the 3-position and a fluorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine derivatives.

    Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced at the 3-position using tert-butyl alcohol and an appropriate protecting group strategy.

    Fluorination: The fluorine atom is introduced at the 5-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-3-(tert-butoxy)-5-fluoropiperidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The tert-butoxy group can provide steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-3-(tert-butoxy)-5-fluoropiperidine is unique due to its specific stereochemistry and the presence of both a tert-butoxy group and a fluorine atom. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

(3R,5S)-3-fluoro-5-[(2-methylpropan-2-yl)oxy]piperidine

InChI

InChI=1S/C9H18FNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h7-8,11H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

AHSKJKSPFWUBFO-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H](CNC1)F

Canonical SMILES

CC(C)(C)OC1CC(CNC1)F

Origin of Product

United States

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